2-{[4-(Methylsulfanyl)-3-nitrophenyl]formamido}acetic acid
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Overview
Description
2-{[4-(Methylsulfanyl)-3-nitrophenyl]formamido}acetic acid is a chemical compound with the molecular formula C10H10N2O5S and a molecular weight of 270.27 g/mol . This compound is characterized by the presence of a methylsulfanyl group, a nitro group, and a formamido group attached to a phenyl ring, which is further connected to an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-{[4-(Methylsulfanyl)-3-nitrophenyl]formamido}acetic acid typically involves multiple steps, starting with the nitration of a methylsulfanyl-substituted benzene derivative. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to formylation using formic acid or formic anhydride in the presence of a catalyst such as aluminum chloride. Finally, the formamido group is introduced through a reaction with glycine or its derivatives under basic conditions .
Chemical Reactions Analysis
2-{[4-(Methylsulfanyl)-3-nitrophenyl]formamido}acetic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Scientific Research Applications
2-{[4-(Methylsulfanyl)-3-nitrophenyl]formamido}acetic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-{[4-(Methylsulfanyl)-3-nitrophenyl]formamido}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
2-{[4-(Methylsulfanyl)-3-nitrophenyl]formamido}acetic acid can be compared with similar compounds such as:
2-{[4-(Methylsulfanyl)-3-nitrophenyl]amino}acetic acid: This compound lacks the formamido group, which may result in different chemical reactivity and biological activity.
2-{[4-(Methylsulfanyl)-3-aminophenyl]formamido}acetic acid:
The unique combination of functional groups in this compound makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[(4-methylsulfanyl-3-nitrobenzoyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5S/c1-18-8-3-2-6(4-7(8)12(16)17)10(15)11-5-9(13)14/h2-4H,5H2,1H3,(H,11,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXNZLGDXBPJBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C(=O)NCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26670193 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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